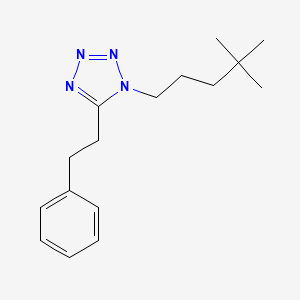
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research in recent years. DMPT is a tetrazole derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole acts as a potent activator of the olfactory receptor 51E2 (OR51E2) in the nasal cavity, which stimulates the secretion of gonadotropin-releasing hormone (GnRH) in the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to an increase in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been shown to have various biochemical and physiological effects. It has been found to improve the immune function, reduce oxidative stress, and enhance the antioxidant capacity of the body. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve the growth performance of livestock, increase the level of beneficial gut bacteria, and reduce the incidence of diarrhea.
Advantages and Limitations for Lab Experiments
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has several advantages for use in lab experiments. It is a stable and easy-to-use compound that can be easily administered to animals. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is also a cost-effective alternative to traditional growth-promoting agents. However, there are some limitations to the use of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in lab experiments. Its effects on different animal species may vary, and the optimal dosage and duration of treatment are still under investigation.
Future Directions
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has shown promising results in various fields of scientific research. Future research should focus on identifying the optimal dosage and duration of treatment, as well as investigating the effects of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole on different animal species. Further research is also needed to explore the potential applications of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in human health and disease management.
Conclusion:
In conclusion, 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is a promising compound that has gained significant attention in scientific research in recent years. It has been found to have various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive. Further research is needed to explore the full potential of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in various fields of scientific research.
Synthesis Methods
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole can be synthesized using a simple and efficient method. It is prepared by reacting 4,4-dimethylpentanal with hydrazine hydrate to form 4,4-dimethylpentylhydrazine. This intermediate is then reacted with 2-phenylethyl bromide to form 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole.
Scientific Research Applications
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive.
properties
IUPAC Name |
1-(4,4-dimethylpentyl)-5-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-16(2,3)12-7-13-20-15(17-18-19-20)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUHFSRVFPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN1C(=NN=N1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)
![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)